molecular formula C7H4INO B139492 2-Iodophenyl isocyanate CAS No. 128255-31-2

2-Iodophenyl isocyanate

Cat. No.: B139492
CAS No.: 128255-31-2
M. Wt: 245.02 g/mol
InChI Key: VVNMGFXOVZRKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodophenyl isocyanate: 1-iodo-2-isocyanatobenzene , is an organic compound that contains an isocyanate group attached to an iodinated phenyl ring. This compound is used as a building block in organic synthesis and has applications in various fields, including material science and pharmaceuticals .

Mechanism of Action

Target of Action

2-Iodophenyl isocyanate is an organic building block containing an isocyanate group Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, forming urethanes, ureas, and carbon dioxide respectively .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a chemical reaction. For instance, in the synthesis of novel iodophenyl-cholesteryl carbamates, this compound may react with a compound containing an active hydrogen atom to form a carbamate . The exact mode of action can vary depending on the specific target and reaction conditions.

Biochemical Pathways

Given its reactivity, it can be involved in various biochemical reactions, particularly those involving the formation of urethanes and ureas . The downstream effects of these reactions would depend on the specific context and the other compounds involved.

Pharmacokinetics

The physical properties of the compound, such as its boiling point and density , could influence its bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction and the compounds involved. For instance, in the synthesis of iodophenyl-cholesteryl carbamates, the result of the reaction would be the formation of a new carbamate compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by factors such as temperature and the presence of other reactive compounds. It is also worth noting that the compound should be stored at a temperature of -20°C , suggesting that it may be sensitive to temperature changes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-iodoaniline with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows:

  • Reaction with Phosgene:

      Reactants: 2-iodoaniline and phosgene.

      Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures.

      Products: this compound and hydrogen chloride.

  • Reaction with Triphosgene:

      Reactants: 2-iodoaniline and triphosgene.

      Conditions: The reaction is conducted in the presence of a base such as pyridine to neutralize the hydrogen chloride formed.

      Products: this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of phosgene or triphosgene is common, and the reactions are carried out in large reactors with appropriate safety measures to handle the toxic reagents involved .

Chemical Reactions Analysis

Types of Reactions: 2-Iodophenyl isocyanate undergoes various chemical reactions, including:

  • Nucleophilic Substitution:

      Reagents: Amines, alcohols, and thiols.

      Conditions: Typically carried out at room temperature or slightly elevated temperatures.

      Products: Ureas, carbamates, and thiocarbamates.

  • Cycloaddition Reactions:

      Reagents: Compounds with multiple bonds such as alkenes and alkynes.

      Conditions: Often requires a catalyst and elevated temperatures.

      Products: Heterocyclic compounds.

  • Hydrolysis:

      Reagents: Water or aqueous solutions.

      Conditions: Can occur under mild conditions.

      Products: 2-Iodoaniline and carbon dioxide.

Common Reagents and Conditions:

    Amines: React with this compound to form ureas.

    Alcohols: React to form carbamates.

    Thiols: React to form thiocarbamates.

    Catalysts: Bases such as pyridine or triethylamine are often used to facilitate reactions.

Major Products:

Scientific Research Applications

Chemistry: 2-Iodophenyl isocyanate is used as a building block in the synthesis of various organic compounds, including heterocycles and polymers. It is also employed in the development of new materials with specific properties.

Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It can be used to introduce functional groups that facilitate further chemical modifications or labeling.

Medicine: The compound is explored for its potential in drug development. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and adhesives with specific properties .

Comparison with Similar Compounds

    Phenyl isocyanate: Similar structure but lacks the iodine substituent.

    2-Bromophenyl isocyanate: Similar structure with a bromine substituent instead of iodine.

    2-Chlorophenyl isocyanate: Similar structure with a chlorine substituent instead of iodine.

Uniqueness: 2-Iodophenyl isocyanate is unique due to the presence of the iodine atom, which can influence its reactivity and properties. The iodine substituent can enhance the compound’s electrophilicity and affect its interactions with other molecules. This makes this compound a valuable building block in organic synthesis, particularly in the development of iodinated compounds for various applications .

Properties

IUPAC Name

1-iodo-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNMGFXOVZRKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369883
Record name 2-Iodophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128255-31-2
Record name 2-Iodophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-2-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-iodo-phenylamine (30 g, 0.14 mol) in dichloromethane (800 ml) was added triphosgene (14.6 g, 49.3 mmol) and saturated sodium bicarbonate (544 ml) at 0° C. The resulted mixture was stirred for 4 hours. The organic layer was washed with brine (200 ml) and dried over sodium sulfate. After removal of solvent, the crude product 1-iodo-2-isocyanato-benzene (32.3 g, 96%) was obtained as a yellow oil which was used in next step without purification.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
544 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodophenyl isocyanate
Reactant of Route 2
Reactant of Route 2
2-Iodophenyl isocyanate
Reactant of Route 3
Reactant of Route 3
2-Iodophenyl isocyanate
Reactant of Route 4
Reactant of Route 4
2-Iodophenyl isocyanate
Reactant of Route 5
Reactant of Route 5
2-Iodophenyl isocyanate
Reactant of Route 6
Reactant of Route 6
2-Iodophenyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.